XLR11 N-(3-fluoropentyl) isomer
Overview
Description
XLR11 N-(3-fluoropentyl) isomer is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. It is structurally characterized by the presence of a fluoropentyl chain attached to the nitrogen atom of the indole ring. This compound is known for its potent agonistic activity at cannabinoid receptors, particularly the CB1 and CB2 receptors .
Mechanism of Action
Target of Action
The primary target of XLR11 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, is the cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound acts as a full agonist at the CB1 receptor . This means it binds to the receptor and activates it to its full effect. The activation of the CB1 receptor can lead to various physiological responses, depending on the location of the receptor in the body .
Biochemical Pathways
The activation of the CB1 receptor by this compound can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters in the brain, which can alter mood and perception . .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Result of Action
The activation of the CB1 receptor by this compound can lead to a range of effects at the molecular and cellular level. These can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to immune responses . The specific effects can vary depending on the individual and the context of use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the presence of other substances, the physiological state of the individual, and genetic factors can all influence how the compound interacts with its target and the resulting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XLR11 N-(3-fluoropentyl) isomer typically involves the reaction of 1H-indole-3-carboxylic acid with 3-fluoropentylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified hydrogenation states.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
XLR11 N-(3-fluoropentyl) isomer has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.
Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications in pain management and neuroprotection.
Medicine: Investigated for its potential use in the treatment of conditions such as chronic pain, inflammation, and neurological disorders.
Comparison with Similar Compounds
- XLR11 N-(2-fluoropentyl) isomer
- XLR11 N-(4-fluoropentyl) isomer
- 5-fluoro UR-144
- AM-2201
Comparison: XLR11 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. Compared to its analogs, it exhibits distinct pharmacological properties and potency, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWRNLRDMHCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043147 | |
Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628690-24-3 | |
Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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